Benzyl 3-(1-amino-3-hydroxypropyl)azetidine-1-carboxylate
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Overview
Description
Benzyl 3-(1-amino-3-hydroxypropyl)azetidine-1-carboxylate: is a synthetic organic compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles known for their strained ring structure, which imparts unique reactivity and properties
Preparation Methods
Synthetic Routes and Reaction Conditions:
Alkylation of Primary Amines: One common method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols.
Cyclocondensation: Another method is the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation in an alkaline aqueous medium.
Intramolecular Amination: This method involves the intramolecular amination of organoboronates to provide azetidines via a 1,2-metalate shift of an aminoboron “ate” complex.
Industrial Production Methods: Industrial production methods for azetidines often involve large-scale cyclization reactions and the use of catalysts to improve yield and efficiency. The use of microwave irradiation and solid supports like alumina can also enhance reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Azetidines can undergo oxidation to form N-oxide derivatives.
Reduction: Reduction reactions can convert azetidines to their corresponding amines.
Substitution: Azetidines can participate in substitution reactions, such as alkylation and acylation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Alkyl halides and acyl chlorides are typical reagents for substitution reactions.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Corresponding amines.
Substitution: Alkylated or acylated azetidines.
Scientific Research Applications
Chemistry:
Building Blocks: Used as building blocks in the synthesis of complex organic molecules and amino acid derivatives.
Catalysis: Employed in catalytic processes such as Henry, Suzuki, Sonogashira, and Michael additions.
Biology and Medicine:
Pharmaceuticals: Potential use in the development of new pharmaceuticals due to its unique structure and reactivity.
Peptidomimetics: Utilized in the design of peptidomimetics and nucleic acid chemistry.
Industry:
Mechanism of Action
The mechanism of action of Benzyl 3-(1-amino-3-hydroxypropyl)azetidine-1-carboxylate involves its interaction with molecular targets through its strained ring structure. This strain facilitates ring-opening reactions, making it a versatile intermediate in organic synthesis. The compound can also act as an amino acid surrogate, interacting with biological pathways involved in protein synthesis and enzyme activity .
Comparison with Similar Compounds
- Benzyl 3-(aminomethyl)azetidine-1-carboxylate .
- Benzyl 3-(3-hydroxypropyl)azetidine-1-carboxylate .
- 1-Boc-3-aminoazetidine .
Uniqueness: Benzyl 3-(1-amino-3-hydroxypropyl)azetidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct reactivity and potential biological activity. Its combination of an amino group and a hydroxypropyl group makes it a valuable intermediate for synthesizing more complex molecules with potential therapeutic applications.
Properties
Molecular Formula |
C14H20N2O3 |
---|---|
Molecular Weight |
264.32 g/mol |
IUPAC Name |
benzyl 3-(1-amino-3-hydroxypropyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C14H20N2O3/c15-13(6-7-17)12-8-16(9-12)14(18)19-10-11-4-2-1-3-5-11/h1-5,12-13,17H,6-10,15H2 |
InChI Key |
BNMSQDNQXJZJMA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C(=O)OCC2=CC=CC=C2)C(CCO)N |
Origin of Product |
United States |
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